N-(4-tert-butyl-1,3-thiazol-2-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-carboxamide
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-carboxamide is a structurally complex molecule featuring:
- A 4-tert-butylthiazole moiety, which enhances lipophilicity and metabolic stability.
- A piperidine-3-carboxamide core, providing conformational flexibility for target binding.
- A 5-chlorothiophen-2-yl sulfonyl group, contributing to hydrogen bonding and electronic interactions.
This compound belongs to a class of sulfonamide-linked heterocycles, which are often explored for enzyme inhibition or receptor modulation due to their stability and binding versatility.
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O3S3/c1-17(2,3)12-10-25-16(19-12)20-15(22)11-5-4-8-21(9-11)27(23,24)14-7-6-13(18)26-14/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVNBASRJIBKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process may include:
Formation of the thiazole ring: This can be achieved by reacting appropriate starting materials under specific conditions, such as using a base and a solvent like ethanol.
Coupling with piperidine: The final step involves coupling the thiazole derivative with a piperidine carboxamide under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperidine moiety.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole or thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions or as a probe in biochemical assays.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
*Molecular weight estimated based on structural similarity to CAS 899732-25-3.
Key Comparative Insights
Heterocyclic Core Modifications
- Thiazole vs. Oxadiazole/Benzodiazol: The target compound’s thiazole moiety (4-tert-butyl) optimizes lipophilicity compared to oxadiazole (compound 9, ) or benzodiazol (compound 25, ), which may alter target affinity or metabolic stability .
Piperidine Carboxamide Position
- The piperidine-3-carboxamide in the target compound differs from piperidine-4-carboxamide in CAS 899732-25-3. This positional shift may influence spatial orientation in binding pockets, affecting potency or selectivity .
Sulfonamide Linkage vs. Alternative Functional Groups
- The sulfonamide group in the target compound and CAS 899732-25-3 provides strong hydrogen-bonding capacity, unlike the triazole sulfanyl group in AB4 () or the iodophenyl group in compound 25 (). These differences could impact target engagement or pharmacokinetics .
Research Findings and Implications
Synthetic Routes :
- Biological Relevance: Structural similarity scores (~0.5) between AB4/AB5 () and reference drugs imply that the target compound may share mechanisms with triazole-containing biologics, though direct evidence is lacking .
Biological Activity
N-(4-tert-butyl-1,3-thiazol-2-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a thiazole and a thiophenesulfonyl group. Its structural formula can be represented as follows:
Key Structural Features
- Thiazole ring : Contributes to the biological activity through interactions with biological targets.
- Piperidine moiety : Enhances solubility and bioavailability.
- Thiophenesulfonyl group : Potentially involved in binding interactions with target proteins.
Anticancer Properties
Numerous studies have investigated the anticancer potential of thiazole derivatives, including those similar to this compound. The following table summarizes key findings related to its anticancer activity:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Alam et al. (2011) | A549 (Lung) | 4.27 | Induction of apoptosis through caspase activation |
| Dawood et al. (2013) | HepG2 (Liver) | 8.107 | Inhibition of cell proliferation |
| Almasirad et al. (2016) | SK-OV-3 (Ovarian) | 19.5 | Modulation of apoptotic pathways |
Research indicates that compounds containing thiazole and piperidine structures may exert their anticancer effects through several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.
- Inhibition of Proliferation : Suppression of signaling pathways that promote cancer cell growth.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the thiazole and piperidine rings. Studies suggest that:
- The presence of electron-withdrawing groups enhances potency.
- The steric bulk provided by tert-butyl groups may improve selectivity towards cancer cells.
Case Study 1: Anticancer Efficacy in Preclinical Models
A study evaluated the efficacy of a series of thiazole derivatives, including similar compounds to N-(4-tert-butyl...)-carboxamide, against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). Results indicated significant cytotoxicity with IC50 values ranging from 0.04 to 23.6 µM, demonstrating the potential for further development in targeted therapies.
Case Study 2: Mechanistic Insights
Another investigation focused on understanding the molecular mechanisms behind the anticancer effects of thiazole-based compounds. The study revealed that these compounds could induce apoptosis via mitochondrial pathways and inhibit key survival signals in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
